Dasotraline hydrochloride

Description

Properties

IUPAC Name |

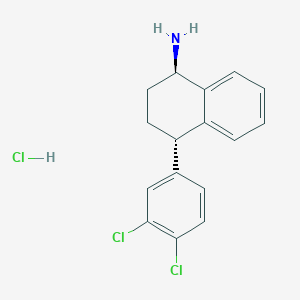

(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXHIERZIRLOLD-DFIJPDEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675126-08-6 | |

| Record name | Dasotraline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DASOTRALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VIY7J4C0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dasotraline Hydrochloride: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasotraline hydrochloride is a novel central nervous system (CNS) active agent characterized by its action as a dopamine and norepinephrine reuptake inhibitor (DNRI). Some literature also classifies it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), albeit with significantly lower potency for the serotonin transporter. Its primary mechanism of action involves the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This modulation of dopaminergic and noradrenergic signaling pathways forms the basis of its therapeutic potential in disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED). Dasotraline exhibits a distinctive pharmacokinetic profile, characterized by slow absorption and a long elimination half-life, which results in stable plasma concentrations over a 24-hour dosing period. This technical guide provides an in-depth overview of the mechanism of action of dasotraline hydrochloride, including its molecular targets, binding affinities, and the downstream signaling consequences of its action. Detailed experimental protocols for the characterization of such a compound are also provided, alongside visualizations of key pathways and workflows.

Core Mechanism of Action: Dual Reuptake Inhibition

Dasotraline hydrochloride exerts its pharmacological effects by binding to and inhibiting the function of presynaptic monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][2] By blocking these transporters, dasotraline prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the extracellular space, thereby enhancing and prolonging their signaling to postsynaptic receptors. While dasotraline also shows some affinity for the serotonin transporter (SERT), its potency is considerably lower compared to its effects on DAT and NET.[1][2]

Molecular Targets and Binding Affinity

The primary molecular targets of dasotraline are the dopamine and norepinephrine transporters. The affinity and potency of dasotraline for these transporters have been characterized in vitro using radiometric functional uptake assays.

Data Presentation: In Vitro and In Vivo Potency of Dasotraline

| Parameter | Dopamine Transporter (hDAT) | Norepinephrine Transporter (hNET) | Serotonin Transporter (hSERT) | Reference |

| IC50 (nM) | 3 | 4 | 15 | [1][2] |

| TO50 (ng/mL) | 32 | 109 | 276 | [1][2] |

IC50: The half maximal inhibitory concentration in functional uptake assays. A lower value indicates greater potency. TO50: The plasma concentration required for 50% transporter occupancy in vivo in mice. hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter.

Note: Specific Ki (binding affinity) values for dasotraline were not available in the public domain at the time of this review.

Downstream Signaling Pathways

The inhibition of dopamine and norepinephrine reuptake by dasotraline initiates a cascade of downstream signaling events within the postsynaptic neurons. While direct studies on the specific downstream signaling of dasotraline are limited in the public literature, the effects can be inferred from the well-established pathways modulated by elevated levels of dopamine and norepinephrine.

An increase in synaptic dopamine primarily leads to the stimulation of postsynaptic dopamine D1 and D2 receptors. Activation of D1 receptors typically stimulates the adenylyl cyclase (AC) pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).[5][6] Phosphorylated DARPP-32 is a potent inhibitor of Protein Phosphatase 1 (PP1), leading to an amplification of the signaling cascade.

Elevated norepinephrine levels in the synapse result in the activation of adrenergic receptors. Similar to dopamine D1 receptors, β-adrenergic receptors are Gs-coupled and their activation also leads to an increase in cAMP and subsequent PKA activation.[7]

Visualization: Downstream Signaling of Dasotraline

Experimental Protocols

The characterization of a monoamine reuptake inhibitor like dasotraline involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a specific transporter by quantifying its ability to compete with a radiolabeled ligand known to bind to the target.

Methodology:

-

Membrane Preparation:

-

Cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[8]

-

-

Competition Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) is incubated with the prepared cell membranes.

-

Increasing concentrations of dasotraline (the competing, unlabeled ligand) are added to the incubation mixture.

-

The reaction is incubated to allow for binding equilibrium to be reached (e.g., 60-120 minutes at a specific temperature, such as room temperature or 4°C).[9]

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.[8]

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known selective ligand for the respective transporter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of dasotraline.

-

The IC50 value is determined from the resulting sigmoidal curve using non-linear regression.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Visualization: Experimental Workflow for Radioligand Binding Assay

References

- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 2. In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DARPP-32 Is a Robust Integrator of Dopamine and Glutamate Signals | PLOS Computational Biology [journals.plos.org]

- 4. Dopamine- and cAMP-regulated Phosphoprotein of 32-kDa (DARPP-32)-dependent Activation of Extracellular Signal-regulated Kinase (ERK) and Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling in Experimental Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THERAPEUTIC TARGETING OF “DARPP-32”: A KEY SIGNALING MOLECULE IN THE DOPIMINERGIC PATHWAY FOR THE TREATMENT OF OPIATE ADDICTION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DARPP-32 Phosphorylation Interactive Pathway [rndsystems.com]

- 7. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

Dasotraline Hydrochloride: A Comprehensive Technical Guide on its Pharmacodynamics in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasotraline hydrochloride is a novel psychostimulant that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), with a primary affinity for dopamine and norepinephrine transporters.[1] Developed for the potential treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED), its unique pharmacokinetic and pharmacodynamic profile distinguishes it from other medications in its class. This technical guide provides an in-depth exploration of the pharmacodynamics of dasotraline in the central nervous system (CNS), presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows. Although Sunovion withdrew its New Drug Applications (NDAs) for dasotraline, citing the need for further clinical studies, the compound remains a subject of scientific interest.[2]

Mechanism of Action

Dasotraline is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), and a weaker inhibitor of the serotonin transporter (SERT).[3] By blocking these transporters, dasotraline increases the extracellular concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin in the synaptic cleft, thereby enhancing neurotransmission. This triple reuptake inhibition is believed to be the primary mechanism underlying its therapeutic effects in disorders characterized by dysregulation of these neurotransmitter systems.[1]

dot

Caption: Mechanism of action of dasotraline.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data regarding the pharmacodynamics of dasotraline.

Table 1: In Vitro Transporter Binding Affinities

| Transporter | IC50 (nM) | Reference |

| Human Dopamine Transporter (hDAT) | 3 | [4] |

| Human Norepinephrine Transporter (hNET) | 4 | [4] |

| Human Serotonin Transporter (hSERT) | 15 | [4] |

Table 2: Ex Vivo Transporter Occupancy in Mice

| Transporter | TO50 (ng/mL) | Reference |

| Dopamine Transporter (DAT) | 32 | [4] |

| Norepinephrine Transporter (NET) | 109 | [4] |

| Serotonin Transporter (SERT) | 276 | [4] |

Table 3: In Vivo Transporter Occupancy in Baboons (SPECT)

| Transporter | Occupancy (%) at 0.2 mg/kg IV | Reference |

| Dopamine Transporter (DAT) | 87 | [4] |

| Norepinephrine Transporter (NET) | 20 | [4] |

| Serotonin Transporter (SERT) | 20 | [4] |

Table 4: In Vivo Transporter Occupancy in Rhesus Monkeys (PET)

| Dose (mg/kg IV) | Striatal DAT Occupancy (%) | Reference |

| 0.1 | 54 | [5] |

| 0.2 | 68 | [5] |

Table 5: Clinical Efficacy in Adults with ADHD (4-week study)

| Treatment Group | Change from Baseline in ADHD RS-IV Total Score | p-value vs. Placebo | Reference |

| Dasotraline 4 mg/day | -12.4 | 0.076 | [6] |

| Dasotraline 8 mg/day | -13.9 | 0.019 | [6] |

| Placebo | -9.7 | - | [6] |

Table 6: Clinical Efficacy in Children with ADHD (6-week study)

| Treatment Group | Change from Baseline in ADHD RS-IV HV Total Score | p-value vs. Placebo | Reference |

| Dasotraline 2 mg/day | -11.8 | Not Significant | [7] |

| Dasotraline 4 mg/day | -17.5 | < 0.001 | [7] |

| Placebo | -11.4 | - | [7] |

Table 7: Clinical Efficacy in Adults with Binge Eating Disorder (12-week study)

| Treatment Group | Change in Binge-Eating Days per Week | p-value vs. Placebo | Reference |

| Dasotraline 4 mg/day | -3.21 | Not Significant | [8] |

| Dasotraline 6 mg/day | -3.47 | 0.0045 | [8] |

| Placebo | -2.92 | - | [8] |

Experimental Protocols

This section details the methodologies employed in key preclinical and clinical studies to elucidate the pharmacodynamics of dasotraline.

In Vitro Radiometric Functional Uptake Assays

-

Objective: To determine the inhibitory potency of dasotraline on human dopamine, norepinephrine, and serotonin transporters.

-

Methodology:

-

HEK293 cells stably expressing either hDAT, hNET, or hSERT were used.

-

Cells were washed with Krebs-Henseleit buffer (KHB).

-

Cells were incubated with varying concentrations of dasotraline for 5 minutes at room temperature.

-

A radiolabeled substrate ([³H]-dopamine for hDAT, [³H]-norepinephrine for hNET, or [³H]-serotonin for hSERT) was added, and the incubation continued for a specified period (e.g., 1-3 minutes).

-

Uptake was terminated by washing the cells with ice-cold KHB.

-

Cells were lysed, and the intracellular radioactivity was quantified using liquid scintillation counting.

-

IC50 values were calculated by non-linear regression analysis of the concentration-response curves.[9]

-

dot

Caption: Workflow for in vitro radiometric uptake assays.

In Vivo Positron Emission Tomography (PET) Studies in Rhesus Monkeys

-

Objective: To determine the in vivo occupancy of dopamine transporters by dasotraline and its effect on synaptic dopamine levels.

-

Methodology:

-

Rhesus monkeys underwent PET scans at baseline and after intravenous administration of dasotraline.

-

For DAT occupancy, the radiotracer [¹⁸F]-FE-PE2I was used. Reductions in radiotracer binding after dasotraline administration were used to calculate DAT occupancy.

-

For changes in synaptic dopamine, the D2 receptor radiotracer [¹¹C]-Raclopride was used. A reduction in [¹¹C]-Raclopride binding indicates an increase in synaptic dopamine, which competes with the radiotracer for D2 receptor binding.

-

Dynamic PET imaging data were acquired and reconstructed.

-

Regions of interest (e.g., striatum) were defined on co-registered MRI scans.

-

Time-activity curves were generated to estimate kinetic parameters and calculate transporter occupancy and changes in dopamine levels.[5]

-

dot

Caption: Workflow for in vivo PET studies.

Clinical Trial in Adults with ADHD (NCT01692782)

-

Objective: To evaluate the efficacy and safety of dasotraline in adults with ADHD.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, 4-week study.[3]

-

Patient Population: Adult outpatients meeting DSM-IV-TR criteria for ADHD.[3]

-

Intervention: Once-daily oral doses of dasotraline (4 mg or 8 mg) or placebo.[3]

-

Primary Efficacy Endpoint: Change from baseline at week 4 in the ADHD Rating Scale, Version IV (ADHD RS-IV) total score.[3]

-

Secondary Efficacy Endpoints: Change from baseline in the Clinical Global Impression, Severity (CGI-S) scale, modified for ADHD symptoms.[3]

-

Statistical Analysis: Efficacy analyses were performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to analyze the change from baseline in the primary and secondary efficacy endpoints.

Clinical Trial in Adults with Binge Eating Disorder (NCT02428088)

-

Objective: To evaluate the efficacy and safety of dasotraline in adults with BED.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, 12-week, fixed-dose study.[8][10]

-

Patient Population: Patients meeting Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5) criteria for BED.[8]

-

Intervention: Once-daily oral fixed doses of dasotraline (4 mg or 6 mg) or placebo. Patients randomized to 6 mg/d received 4 mg/d for the first 2 weeks, then increased to 6 mg/d.[10]

-

Primary Efficacy Endpoint: Change from baseline in the number of binge-eating days per week at week 12.[8]

-

Secondary Efficacy Endpoints: Change from baseline in the Binge Eating Clinical Global Impression-Severity (BE-CGI-S) scale and the Yale-Brown Obsessive-Compulsive Scale Modified for Binge Eating (YBOCS-BE).[8]

-

Statistical Analysis: The primary efficacy analysis was performed using a mixed-model for repeated measures (MMRM) on the intent-to-treat (ITT) population.

Signaling Pathways and Logical Relationships

The pharmacodynamic effects of dasotraline are initiated by its binding to and inhibition of DAT and NET. This leads to a cascade of downstream events, ultimately resulting in the modulation of neuronal activity and behavior.

dot

Caption: Postulated signaling cascade following dasotraline administration.

Conclusion

Dasotraline hydrochloride is a potent dual dopamine and norepinephrine reuptake inhibitor with weaker effects on serotonin reuptake. Its pharmacodynamic profile, characterized by high affinity for DAT and NET, leads to significant transporter occupancy and subsequent increases in synaptic monoamine levels. Preclinical and clinical studies have demonstrated its potential efficacy in treating ADHD and BED. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the CNS pharmacodynamics of dasotraline and related compounds. While its development has been halted, the scientific understanding gained from its investigation contributes valuable knowledge to the field of neuropsychopharmacology.

References

- 1. Efficacy and safety of dasotraline in attention-deficit hyperactivity disorder: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meta-analysis Associates Dasotraline with Some Reduction in ADHD Symptoms [adhdevidence.org]

- 3. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The rate of dasotraline brain entry is slow following intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. librarysearch.abertay.ac.uk [librarysearch.abertay.ac.uk]

- 7. Dasotraline in Children with Attention-Deficit/Hyperactivity Disorder: A Six-Week, Placebo-Controlled, Fixed-Dose Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of dasotraline in adults with binge-eating disorder: a randomized, placebo-controlled, fixed-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of dasotraline in adults with binge-eating disorder: a randomized, placebo-controlled, fixed-dose clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine (Sertraline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine, the active pharmaceutical ingredient known as sertraline. Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders.[1] The synthesis of this compound is of significant interest due to the presence of two chiral centers, which result in four possible stereoisomers.[2] The therapeutically active isomer is the (1S,4S)-enantiomer.[3] This guide details both racemic and enantioselective synthetic strategies, providing structured data and experimental protocols for key transformations.

Racemic Synthesis and Resolution

The commercial production of sertraline has often relied on the synthesis of a racemic mixture followed by resolution to isolate the desired (1S,4S)-enantiomer.[4] A common approach involves the condensation of 4-(3,4-dichlorophenyl)-1-tetralone with methylamine to form a Schiff base, which is then reduced to the racemic cis and trans amines. The desired cis-racemic amine is then resolved.

Synthesis of the Key Intermediate: 4-(3,4-Dichlorophenyl)-1-tetralone

The key starting material for many sertraline syntheses is 4-(3,4-dichlorophenyl)-1-tetralone.[3] This intermediate can be synthesized via a Friedel-Crafts reaction between 1-naphthol and o-dichlorobenzene.[5]

Reductive Amination of 4-(3,4-Dichlorophenyl)-1-tetralone

The tetralone intermediate undergoes reductive amination with methylamine. Historically, this reaction was catalyzed by titanium tetrachloride (TiCl₄), a highly corrosive reagent.[3][6] More recent industrial processes have sought to replace TiCl₄ with more environmentally friendly reagents like molecular sieves or by optimizing reaction conditions to avoid the need for a dehydrating agent.[6][7] The reduction of the resulting imine or N-oxide intermediate is stereoselective, favoring the formation of the cis-racemic amine.[6]

Resolution of (±)-cis-Sertraline

The resolution of the racemic cis-amine is a critical step in the industrial synthesis. This is typically achieved by fractional crystallization using a chiral resolving agent, most commonly D-mandelic acid.[4][6] The (1S,4S)-enantiomer forms a less soluble salt with D-mandelic acid, allowing for its separation.

Experimental Protocol: Resolution of (±)-cis-Sertraline with D-(-)-mandelic acid [3]

-

The racemic cis-amine is dissolved in ethanol.

-

An equimolar amount of R-(-)-mandelic acid is added to the solution.

-

The mixture is stirred at 25°C for 6 hours to allow for the crystallization of the mandelic acid salt of the (1S,4S)-isomer.

-

The precipitated salt is collected by filtration and washed with ethanol.

-

The mandelic acid salt is then treated with a base, such as aqueous NaOH, and extracted with a solvent like dichloromethane to liberate the free (1S,4S)-amine.[6]

-

The free amine is then converted to the hydrochloride salt by treatment with HCl in ethanol.[6]

| Step | Reagents and Conditions | Yield | Purity/Stereoselectivity | Reference |

| Resolution | R-(-)-mandelic acid, ethanol, 25°C, 6h | 68% (total after second crop) | High optical purity | [3] |

| Salt Break | CH₂Cl₂, 2M aqueous NaOH | - | - | [6] |

| HCl salt formation | Ethanol, 6.8 M HCl in ethanol | 85% | - | [6] |

Logical Flow of Racemic Synthesis and Resolution

Caption: Racemic synthesis and resolution workflow for sertraline.

Enantioselective Synthesis

To circumvent the loss of 50% of the material in the resolution of a racemate, several enantioselective syntheses have been developed. These methods aim to establish the desired stereochemistry early in the synthetic sequence.

Asymmetric Synthesis via Intramolecular Nucleophilic Addition

One efficient enantioselective approach involves an intramolecular nucleophilic addition to an imine.[4][8] This synthesis starts from 3,4-dichlorocinnamic acid and utilizes a chiral auxiliary to introduce the stereocenter at the C4 position.

Key Steps and Quantitative Data [4]

| Step | Starting Material | Reagents and Conditions | Product | Yield | Stereoselectivity |

| 1 | 3,4-Dichlorocinnamic acid & (S)-2-phenyloxazolidine | Ho's procedure | Cinnamic imide 7 | 94% | - |

| 2 | Cinnamic imide 7 | Arylmagnesium bromide 5, CuBr·SMe₂ | Imide 8 | 90% | Complete diastereoselectivity |

| 3 | Imide 8 | NaBH₄, THF-H₂O | Alcohol 9 | 91% | - |

| 4 | Alcohol 9 | I₂, PPh₃, imidazole; then 2N HCl | Iodoaldehyde 10 | 83% | - |

| 5 | Iodoaldehyde 10 | Methylamine (2.0 M in THF) | Iodoimine 3 | Quantitative | - |

| 6 | Iodoimine 3 | t-BuLi, THF-toluene (1:1) | Sertraline | 69% | Single diastereoisomer |

Overall Yield: 45% over six steps from 3,4-dichlorocinnamic acid.[4]

Experimental Protocol: Stereoselective Ring Closure [4]

-

The iodoimine precursor is formed quantitatively from the corresponding aldehyde and methylamine (2.0 M in THF).

-

The ring closure is facilitated by treating the iodoimine with t-BuLi (2.0 equivalents) in a 1:1 mixture of THF and toluene.

-

The reaction yields sertraline as a single diastereoisomer.

Workflow for Enantioselective Synthesis

Caption: Enantioselective synthesis of sertraline workflow.

Chemoenzymatic Synthesis

A chemoenzymatic approach offers a green alternative for the synthesis of sertraline. This method utilizes a ketoreductase (KRED) for the stereoselective reduction of the racemic tetralone intermediate.

Key Steps in Chemoenzymatic Synthesis [9]

-

Selective Bioreduction: A ketoreductase catalyzes the selective reduction of racemic 4-(3,4-dichlorophenyl)-1-tetralone to the (S,S)-alcohol precursor.

-

Oxidation: The resulting alcohol is oxidized. This can be achieved chemically (e.g., NaOCl/AZADO) or enzymatically (e.g., Trametes versicolor laccase/AZADO).

-

Reductive Amination: The final step involves a direct amination with methylamine followed by reduction with NaBH₄ to yield (S,S)-sertraline.

This method can achieve an overall yield of 16% from the racemic ketone.[9]

Chemoenzymatic Synthesis Workflow

Caption: Chemoenzymatic synthesis of sertraline workflow.

Conclusion

The synthesis of (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine (sertraline) has evolved from racemic syntheses requiring challenging resolutions to more efficient and stereoselective methods. The choice of synthetic route in an industrial setting often depends on a balance of factors including cost, efficiency, stereoselectivity, and environmental impact. The development of enantioselective and chemoenzymatic routes represents significant progress in the sustainable production of this important pharmaceutical agent. This guide provides researchers and drug development professionals with a detailed overview of the key synthetic strategies and the experimental data associated with them, facilitating further research and process optimization.

References

- 1. wjpsonline.com [wjpsonline.com]

- 2. Stereoselective separation of (1S, 4S)-sertraline from medicinal reaction mixtures by countercurrent chromatography with hydroxypropyl-β-cyclodextrin as stereoselective selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. WO2003099761A1 - Process for the manufacture of sertraline - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Dasotraline Hydrochloride: A Preclinical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasotraline, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).[1] This technical guide provides an in-depth overview of the preclinical pharmacology of dasotraline hydrochloride. Dasotraline demonstrates potent and preferential inhibition of dopamine (DAT) and norepinephrine (NET) transporters over the serotonin transporter (SERT).[2] This profile is supported by in vitro binding and uptake assays, in vivo transporter occupancy studies in multiple species, and in vivo microdialysis studies demonstrating increases in extracellular dopamine and norepinephrine. The compound exhibits a pharmacokinetic profile characterized by slow absorption and a long elimination half-life.[3] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

Dasotraline is a triple reuptake inhibitor with a predominant affinity for the dopamine and norepinephrine transporters and a weaker action on the serotonin transporter.[3] Its primary mechanism of action involves blocking the presynaptic reuptake of dopamine and norepinephrine, thereby increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft and enhancing dopaminergic and noradrenergic neurotransmission.[4]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of dasotraline.

Table 1: In Vitro Monoamine Transporter Inhibition

| Transporter | IC₅₀ (nM) | Reference |

| Human Dopamine Transporter (hDAT) | 3 | [5][6] |

| Human Norepinephrine Transporter (hNET) | 4 | [5][6] |

| Human Serotonin Transporter (hSERT) | 15 | [5][6] |

Table 2: In Vivo Monoamine Transporter Occupancy

| Species | Transporter | Method | Dose | Occupancy | Plasma Concentration for 50% Occupancy (TO₅₀ / IC₅₀) | Reference |

| Mouse | DAT | Ex vivo | - | Concentration-dependent | 32 ng/mL | [5][7] |

| NET | Ex vivo | - | Concentration-dependent | 109 ng/mL | [5][7] | |

| SERT | Ex vivo | - | Concentration-dependent | 276 ng/mL | [5][7] | |

| Baboon | DAT | SPECT | 0.2 mg/kg i.v. | 87% | - | [5][7] |

| NET | SPECT | 0.2 mg/kg i.v. | 20% | - | [5][7] | |

| SERT | SPECT | 0.2 mg/kg i.v. | 20% | - | [5][7] | |

| Rhesus Monkey | DAT | PET | 0.1 mg/kg i.v. | 54% | - | [8] |

| DAT | PET | 0.2 mg/kg i.v. | 68% | - | [8] | |

| Human | DAT | PET | 8-16 mg (single oral) | 33-49% | 4.5 ng/mL | [9][10] |

| SERT | PET | 8-16 mg (single oral) | 2-14% | Not determined | [9][10] |

Table 3: In Vivo Microdialysis - Effects on Extracellular Neurotransmitter Levels in Rats

| Brain Region | Neurotransmitter | Effect | Duration | Reference |

| Prefrontal Cortex | Dopamine | Sustained Increase | > 4 hours | [5][7] |

| Norepinephrine | Sustained Increase | > 4 hours | [5][7] | |

| Striatum | Dopamine | Sustained Increase | > 4 hours | [5][7] |

Table 4: Preclinical Pharmacokinetics

| Species | Administration | Tₘₐₓ | T₁/₂ | Reference |

| Human | Oral (0.2-36 mg) | ~10-12 hours | 47-77 hours | [3] |

Experimental Protocols

Detailed experimental protocols for the key preclinical studies are outlined below. It should be noted that while general methodologies are described, specific parameters for the dasotraline studies were not always available in the public domain.

In Vitro Radiometric Functional Uptake Assays

These assays measure the ability of dasotraline to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence in appropriate media.

-

Assay Procedure:

-

Cells are seeded into 96-well plates.

-

On the day of the experiment, the culture medium is removed, and cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

-

Cells are then pre-incubated for a short period (e.g., 10-20 minutes) at room temperature with varying concentrations of dasotraline hydrochloride or vehicle.

-

A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.

-

The incubation is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

-

Uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.

-

The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for each transporter. The concentration of dasotraline that produces 50% inhibition of the specific uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curves.

Ex Vivo Transporter Occupancy Studies in Mice

These studies determine the in vivo binding of dasotraline to monoamine transporters in the brain after systemic administration.

Methodology:

-

Drug Administration: Mice are administered various doses of dasotraline hydrochloride or vehicle via an appropriate route (e.g., oral gavage or subcutaneous injection).

-

Tissue Collection: At a specified time point after dosing, animals are euthanized, and their brains are rapidly removed and dissected to isolate specific regions rich in the transporters of interest (e.g., striatum for DAT, hippocampus or cortex for NET and SERT).

-

Radioligand Binding:

-

Brain tissue is homogenized in a suitable buffer.

-

The homogenates are incubated with a specific radioligand that binds to the target transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT).

-

The incubation is carried out to equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured by scintillation counting.

-

-

Data Analysis: The specific binding in drug-treated animals is compared to that in vehicle-treated animals. The percentage of transporter occupancy is calculated as: [1 - (Specific Binding in Drug-Treated / Specific Binding in Vehicle-Treated)] x 100. The dose or plasma concentration required to produce 50% occupancy (ED₅₀ or TO₅₀) is then determined.

In Vivo Microdialysis in Rats

This technique allows for the measurement of extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

Methodology:

-

Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., prefrontal cortex or striatum). Animals are allowed to recover from surgery.

-

Microdialysis Experiment:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Dasotraline hydrochloride or vehicle is administered.

-

Dialysate samples continue to be collected at regular intervals for several hours post-administration.

-

-

Neurochemical Analysis: The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Neurotransmitter levels in the post-treatment samples are expressed as a percentage of the average baseline concentration.

In Vivo SPECT/PET Imaging in Non-Human Primates

These imaging techniques are used to non-invasively measure the occupancy of monoamine transporters in the living brain.

Methodology:

-

Animal Preparation: Baboons or rhesus monkeys are anesthetized and positioned in the scanner. An intravenous line is placed for radiotracer and drug administration.

-

Imaging Procedure:

-

A baseline scan is performed after the intravenous injection of a specific radiotracer for the transporter of interest (e.g., [¹¹C]PE2I for DAT, [¹¹C]DASB for SERT for PET, or a suitable SPECT ligand).

-

Dynamic images are acquired over a period of time to measure the baseline binding of the radiotracer.

-

On a separate occasion, after a washout period, the animal is administered dasotraline hydrochloride.

-

Following drug administration, a second scan is performed with the same radiotracer to measure the post-treatment binding.

-

-

Data Analysis:

-

Regions of interest (ROIs) are drawn on the brain images, corresponding to areas with high transporter density (e.g., striatum) and a reference region with negligible transporter density (e.g., cerebellum).

-

The binding potential (BP) or specific-to-nonspecific equilibrium partition coefficient (V"T) is calculated for each scan.

-

Transporter occupancy is calculated as the percentage reduction in specific binding from the baseline to the post-drug scan: [(Baseline BP - Post-drug BP) / Baseline BP] x 100.

-

Conclusion

The preclinical pharmacological profile of dasotraline hydrochloride is characterized by potent and preferential inhibition of the dopamine and norepinephrine transporters. This is consistently demonstrated across in vitro and in vivo studies. The in vitro data reveal high affinity for DAT and NET with lower affinity for SERT. In vivo studies confirm this preference, with substantial occupancy of DAT and NET at relevant doses and plasma concentrations, leading to sustained increases in extracellular levels of dopamine and norepinephrine in key brain regions. The unique pharmacokinetic profile, with its slow absorption and long half-life, suggests the potential for stable, once-daily dosing. These preclinical findings provide a strong rationale for the clinical investigation of dasotraline in disorders where dopaminergic and noradrenergic dysfunction is implicated.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. Dasotraline is an investigational compound and its safety and efficacy have not been fully established.

References

- 1. The relationship between dose and serotonin transporter occupancy of antidepressants—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imaging dopamine transmission in the frontal cortex: a simultaneous microdialysis and [11C]FLB 457 PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 8. The rate of dasotraline brain entry is slow following intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SEP-225289 serotonin and dopamine transporter occupancy: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]

Dasotraline Hydrochloride and Dopamine Transporter Occupancy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacology of dasotraline hydrochloride, with a specific focus on its interaction with the dopamine transporter (DAT). Dasotraline is a novel dual dopamine and norepinephrine reuptake inhibitor (DNRI) that has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).[1][2] Its distinct pharmacokinetic profile, characterized by a slow absorption and long elimination half-life, results in stable plasma concentrations, allowing for once-daily dosing.[2][3] This guide synthesizes preclinical and clinical data to provide a comprehensive overview of dasotraline's transporter occupancy, mechanism of action, and the experimental methodologies used in its evaluation.

Quantitative Analysis of Transporter Occupancy

The following tables summarize the key quantitative data from preclinical and clinical studies on dasotraline's occupancy of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Table 1: Preclinical Transporter Occupancy of Dasotraline

| Species | Method | Transporter | Dose/Concentration | Mean Occupancy (%) | Reference |

| Mouse | ex vivo | DAT | TO50: 32 ng/mL | 50 | [4] |

| NET | TO50: 109 ng/mL | 50 | [4] | ||

| SERT | TO50: 276 ng/mL | 50 | [4] | ||

| Baboon | SPECT Imaging | DAT | 0.2 mg/kg i.v. | 87 | [4] |

| NET | 0.2 mg/kg i.v. | 20 | [4] | ||

| SERT | 0.2 mg/kg i.v. | 20 | [4] | ||

| Rhesus Monkey | PET Imaging | DAT | 0.1 mg/kg i.v. | 54 | [5] |

| DAT | 0.2 mg/kg i.v. | 68 | [5] |

Table 2: Clinical Dopamine and Serotonin Transporter Occupancy of Dasotraline in Humans

| Dose (oral) | Mean DAT Occupancy (%) (± SD) | Mean SERT Occupancy (%) (± SD) | Reference |

| 8 mg | 33 (± 11) | 2 (± 13) | [4] |

| 12 mg | 44 (± 4) | 9 (± 10) | [4] |

| 16 mg | 49 (± 7) | 14 (± 15) | [4] |

Table 3: Estimated Clinical Dopamine Transporter Occupancy and Plasma Concentrations

| Daily Dose (oral) | Estimated Steady-State Plasma Concentration | Estimated DAT Occupancy (%) | Reference |

| 4 mg | 8 ng/mL | 56 | [6] |

| 8 mg | 18 ng/mL | 71 | [6] |

Mechanism of Action

Dasotraline functions as a potent and balanced inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a weaker effect on the serotonin transporter (SERT).[7][8] By blocking these transporters, dasotraline increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. This dual mechanism is believed to be the basis for its therapeutic effects in disorders such as ADHD.[3]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Serotonin transporter occupancy of high-dose selective serotonin reuptake inhibitors during major depressive disorder measured with [11C]DASB positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The rate of dasotraline brain entry is slow following intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorption, distribution, metabolism, and excretion of [14C]‐dasotraline in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity… [ouci.dntb.gov.ua]

- 7. Pharmacokinetics and Exposure-Response Relationships of Dasotraline in the Treatment of Attention-Deficit/Hyperactivity Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acute occupancy of brain serotonin transporter by sertraline as measured by [11C]DASB and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

Dasotraline Hydrochloride: A Technical Overview of Norepinephrine Transporter Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the affinity of dasotraline hydrochloride for the norepinephrine transporter (NET). Dasotraline is a dual dopamine and norepinephrine transporter inhibitor that has been investigated for the treatment of various neuropsychiatric disorders.[1][2][3] This document consolidates quantitative data, details experimental methodologies, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Core Data: Norepinephrine Transporter Affinity

Dasotraline exhibits a high affinity for the human norepinephrine transporter (hNET). In vitro studies have consistently demonstrated its potent inhibitory activity. The primary measure of this activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of dasotraline required to inhibit 50% of norepinephrine uptake by the transporter.

Quantitative data from in vitro radiometric functional uptake assays are summarized in the table below. These assays measure the ability of dasotraline to block the uptake of a radiolabeled substrate into cells engineered to express the human norepinephrine transporter.

| Compound | Transporter | Assay Type | IC50 (nM) | Reference |

| Dasotraline | Human Norepinephrine Transporter (hNET) | Radiometric Functional Uptake | 4 | [1][2][3] |

| Dasotraline | Human Dopamine Transporter (hDAT) | Radiometric Functional Uptake | 3 | [1][2][3] |

| Dasotraline | Human Serotonin Transporter (hSERT) | Radiometric Functional Uptake | 15 | [1][2][3] |

Table 1: In Vitro Inhibitory Potency of Dasotraline at Human Monoamine Transporters.

Mechanism of Action: Norepinephrine Transporter Inhibition

The norepinephrine transporter is a key protein in the regulation of noradrenergic signaling in the brain. Located on the presynaptic membrane of noradrenergic neurons, its primary function is to clear norepinephrine from the synaptic cleft, thereby terminating its signaling activity. Dasotraline exerts its effect by binding to and inhibiting the function of NET. This inhibition leads to an increase in the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

Caption: Dasotraline inhibits the reuptake of norepinephrine at the presynaptic transporter.

Experimental Protocols

The determination of dasotraline's affinity for the norepinephrine transporter is typically achieved through in vitro radioligand uptake assays. While specific protocols for dasotraline are proprietary, the following represents a generalized, yet detailed, methodology based on standard practices in the field for this type of assessment.

Objective: To determine the IC50 value of dasotraline hydrochloride for the inhibition of norepinephrine uptake via the human norepinephrine transporter (hNET) expressed in a mammalian cell line.

Materials:

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the cDNA encoding the human norepinephrine transporter (hNET).

-

Radioligand: [³H]-Norepinephrine.

-

Test Compound: Dasotraline hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution, with subsequent serial dilutions.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4).

-

Non-specific Uptake Control: A known potent NET inhibitor, such as desipramine or nisoxetine, at a concentration sufficient to saturate the transporters (e.g., 10 µM).

-

Scintillation Cocktail: A liquid scintillation fluid compatible with aqueous samples.

-

Instrumentation: Liquid scintillation counter, cell culture equipment, multi-channel pipettes, and filter plates or a cell harvester.

Procedure:

-

Cell Culture and Plating:

-

HEK293-hNET cells are cultured under standard conditions (e.g., 37°C, 5% CO₂).

-

Cells are harvested and seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

-

-

Assay Preparation:

-

On the day of the experiment, the cell culture medium is aspirated.

-

The cell monolayers are washed with KRH buffer.

-

Cells are pre-incubated with varying concentrations of dasotraline hydrochloride or the non-specific uptake control in KRH buffer for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C or room temperature).

-

-

Uptake Assay:

-

The uptake reaction is initiated by adding [³H]-Norepinephrine (at a concentration close to its Km for the transporter) to each well.

-

The incubation is allowed to proceed for a short, defined period (e.g., 10-20 minutes) during which norepinephrine uptake is linear.

-

-

Termination of Uptake:

-

The uptake is terminated by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold KRH buffer to remove extracellular radioligand.

-

-

Cell Lysis and Scintillation Counting:

-

A lysis buffer is added to each well to solubilize the cells and release the intracellular radioligand.

-

The lysate is transferred to scintillation vials, and a scintillation cocktail is added.

-

The radioactivity in each sample is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The data are analyzed to determine the concentration of dasotraline that inhibits 50% of the specific uptake of [³H]-Norepinephrine.

-

Specific uptake is calculated by subtracting the non-specific uptake (in the presence of a saturating concentration of a standard inhibitor) from the total uptake (in the absence of any inhibitor).

-

The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

-

Caption: Workflow for a radioligand uptake assay to determine IC50 values.

References

- 1. In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 3. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Dasotraline Hydrochloride: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasotraline hydrochloride, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), underwent a comprehensive development program for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).[1] Structurally a stereoisomer of desmethylsertraline, the active metabolite of the widely-used antidepressant sertraline, dasotraline was initially investigated by Sepracor for major depressive disorder before its development was continued by Sunovion Pharmaceuticals.[1][2] Despite demonstrating some efficacy in clinical trials, the development of dasotraline was ultimately discontinued.[3] This technical guide provides an in-depth history of its discovery and development, including a summary of key clinical trial data, detailed experimental protocols, and visualizations of its signaling pathway and development lifecycle.

Discovery and Preclinical Development

Dasotraline, also known as SEP-225,289, originated from the research efforts of Sepracor Inc.[2][4] The company, which was later acquired by Sumitomo Dainippon Pharma and renamed Sunovion Pharmaceuticals, initially explored dasotraline as a potential treatment for major depressive disorder.[3][5][6] Preclinical studies revealed its mechanism of action as a potent and balanced reuptake inhibitor of serotonin, norepinephrine, and dopamine.[7]

Mechanism of Action

Dasotraline is a triple reuptake inhibitor, meaning it blocks the transporter proteins responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) into presynaptic neurons.[8] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. In preclinical studies, dasotraline was shown to dose-dependently decrease the spontaneous firing rate of norepinephrine neurons in the locus coeruleus, dopamine neurons in the ventral tegmental area, and serotonin neurons in the dorsal raphe through the activation of their respective autoreceptors.[8]

Clinical Development Program

The clinical development of dasotraline spanned several years and investigated its efficacy and safety in multiple indications, most notably ADHD and BED.

Early Clinical Development for Major Depressive Disorder

Initial clinical trials by Sepracor focused on major depressive disorder. However, in 2010, the company discontinued the development of dasotraline for this indication.[2]

Development for Attention-Deficit/Hyperactivity Disorder (ADHD)

Sunovion later initiated a robust clinical development program for dasotraline in both adult and pediatric populations with ADHD.

A pivotal study in the adult ADHD program was a randomized, double-blind, placebo-controlled, proof-of-concept trial.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data from the clinical development program of dasotraline.

Pharmacokinetic and Pharmacodynamic Properties

| Parameter | Value | Reference |

| Mechanism of Action | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) | [1] |

| Dopamine Transporter (DAT) IC50 | 4 nM | [8] |

| Norepinephrine Transporter (NET) IC50 | 6 nM | [8] |

| Serotonin Transporter (SERT) IC50 | 11 nM | [8] |

| Half-life | 47-77 hours | [10] |

Efficacy in Adult ADHD: 8-Week Fixed-Dose Study (NCT02276209)[11]

| Endpoint | Dasotraline 4 mg/day (n=~150) | Dasotraline 6 mg/day (n=~150) | Placebo (n=~150) | p-value (vs. Placebo) |

| Change from Baseline in ADHD RS-IV Total Score | -15.0 | -16.5 | -13.9 | 4mg: n.s.; 6mg: 0.074 (Hochberg corrected), 0.037 (uncorrected) |

| Change from Baseline in CGI-S Score | Not significant | Significant Improvement | - | 6mg: 0.011 (uncorrected) |

n.s. = not significant

Efficacy in Binge Eating Disorder: 12-Week Flexible-Dose Study (NCT02564588)[12]

| Endpoint | Dasotraline 4-8 mg/day (n=157) | Placebo (n=158) | p-value |

| Reduction in Binge-Eating Days per Week (LS Mean Difference) | -0.99 | - | < 0.0001 |

| 4-Week Cessation of Binge Eating | 46.5% | 20.6% | < 0.0001 |

Efficacy in Binge Eating Disorder: 12-Week Fixed-Dose Study (SEP360-321)[13][14]

| Endpoint | Dasotraline 4 mg/day (n=161) | Dasotraline 6 mg/day (n=162) | Placebo (n=162) | p-value (vs. Placebo) |

| Change in Binge-Eating Days per Week | -3.21 | -3.47 | -2.92 | 4mg: n.s.; 6mg: 0.0045 |

Common Treatment-Emergent Adverse Events (≥10% in Dasotraline Group)[12][13]

| Adverse Event | Dasotraline (Flexible Dose BED Study) | Placebo (Flexible Dose BED Study) | Dasotraline (Fixed Dose BED Study) |

| Insomnia | 44.6% | 8.1% | ≥10% |

| Dry Mouth | 27.4% | 5.0% | ≥10% |

| Decreased Appetite | 19.7% | 6.9% | ≥10% |

| Anxiety | 17.8% | 2.5% | ≥10% |

| Nausea | 12.7% | 6.9% | ≥10% |

| Headache | - | - | ≥10% |

Experimental Protocols

Protocol for Adult ADHD Fixed-Dose Study (Adapted from NCT02276209)[15]

-

Study Design: Randomized, double-blind, multicenter, parallel-group, outpatient study.

-

Patient Population: Adults aged 18-55 with a primary diagnosis of ADHD according to DSM-5 criteria. Key inclusion criteria included an ADHD RS-IV with adult prompts total score of ≥ 26 and a CGI-S score of ≥ 4 at screening and baseline. Key exclusion criteria included a ≥ 25% improvement on the ADHD RS-IV total score between screening and baseline, and a history of bipolar disorder, schizophrenia, or other psychotic disorders.

-

Treatment Arms:

-

Dasotraline 4 mg/day

-

Dasotraline 6 mg/day

-

Placebo

-

-

Treatment Duration: 8 weeks of active treatment followed by a 2-week withdrawal phase.

-

Primary Efficacy Endpoint: Change from baseline at Week 8 in ADHD symptoms as measured by the ADHD Rating Scale Version IV (ADHD RS-IV) with adult prompts total score.

-

Secondary Efficacy Endpoints: Change from baseline in the inattentiveness and hyperactivity-impulsivity subscale scores of the ADHD RS-IV, and change from baseline in the Clinical Global Impression - Severity (CGI-S) scale.

Protocol for Binge Eating Disorder Flexible-Dose Study (Adapted from NCT02564588)[16]

-

Study Design: Randomized, double-blind, parallel-group, multicenter, outpatient study.

-

Patient Population: Adults with moderate to severe Binge Eating Disorder. Key inclusion criteria included a BED diagnosis with at least 2 binge eating days a week for at least 6 months prior to screening. Key exclusion criteria included a BMI of ≤ 18 kg/m ² or > 45 kg/m ², and a lifetime history or current symptoms of bulimia nervosa or anorexia nervosa.

-

Treatment Arms:

-

Dasotraline (flexibly dosed at 4, 6, and 8 mg/day)

-

Placebo

-

-

Treatment Duration: 12 weeks.

-

Primary Efficacy Endpoint: Change from baseline in the number of binge-eating days per week at week 12.

-

Key Secondary Efficacy Endpoints: Change from baseline in Clinical Global Impressions-Severity of Illness (CGI-S) scale and Yale-Brown Obsessive Compulsive Scale Modified for Binge-Eating (YBOCS-BE), and the percentage of subjects with cessation of binge eating in the final 4 weeks.

Visualizations

Signaling Pathway of Dasotraline

Caption: Dasotraline's mechanism of action as a triple reuptake inhibitor.

Dasotraline Development and Regulatory Timeline

References

- 1. Dasotraline - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Sunovion quits dasotraline, dropping binge-eating disorder and ADHD program | 2020-05-13 | BioWorld [bioworld.com]

- 4. Dasotraline - Sumitomo Pharma - AdisInsight [adisinsight.springer.com]

- 5. SEPRACOR INC. TO BECOME SUNOVION PHARMACEUTICALS INC. | Sumitomo Pharma [sumitomo-pharma.com]

- 6. Sepracor, Inc. to Become Sunovion Pharmaceuticals Inc. - BioSpace [biospace.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of dasotraline in adults with binge-eating disorder: a randomized, placebo-controlled, fixed-dose clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Metabolic Fate of Dasotraline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of dasotraline hydrochloride metabolites. Dasotraline, a dopamine and norepinephrine reuptake inhibitor, undergoes extensive metabolism in humans, leading to the formation of multiple biotransformation products. Understanding the metabolic pathways and the analytical methodologies for identifying these metabolites is crucial for a thorough assessment of the drug's safety and efficacy.

Identified Metabolites of Dasotraline

In a pivotal human absorption, distribution, metabolism, and excretion (ADME) study utilizing [14C]-dasotraline, a total of eight metabolites were identified and structurally characterized.[1] These metabolites were detected in plasma, urine, and feces, indicating the various routes of elimination. The identified metabolites are summarized in Table 1.

Table 1: Identified Metabolites of Dasotraline Hydrochloride in Humans

| Metabolite ID | Name | Matrix Detected |

| M41 | Dasotraline-oxime | Plasma, Urine, Feces |

| M42 | Sulfate conjugate of dasotraline-oxime | Plasma, Urine |

| M43 | Glucuronide conjugate of dasotraline-oxime | Plasma, Urine |

| M35 | N-hydroxy-dasotraline glucuronide | Plasma, Urine |

| M31A | Mono-oxidized (S)-tetralone glucuronide | Urine |

| M32 | Mono-oxidized (S)-tetralone glucuronide | Urine |

| (S)-tetralone | (S)-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | Urine, Feces |

| (1R,4S)-acetamide | N-acetyl-dasotraline | Feces |

Quantitative Distribution of Dasotraline and its Metabolites

The quantitative distribution of dasotraline and its metabolites varies across different biological matrices. In plasma, the parent drug accounts for a small fraction of the total radioactivity, with the majority being attributed to its metabolites.[1]

Table 2: Mean Percentage of Total Radioactivity of Dasotraline and its Metabolites in Human Plasma

| Analyte | Mean % of Total Radioactivity |

| Dasotraline | 8.59 |

| M42 (Sulfate conjugate of dasotraline-oxime) | 60.1 |

| M43 (Glucuronide conjugate of dasotraline-oxime) | 15.0 |

| M41 (Dasotraline-oxime) | 0.62 |

| M35 (N-hydroxy-dasotraline glucuronide) | Minor (detected by MS) |

Table 3: Distribution of Dasotraline Metabolites in Human Urine and Feces

| Metabolite | Urine | Feces |

| M41 | Detected | Detected |

| M42 | Detected | Not Detected |

| M43 | Detected | Not Detected |

| M31A | Detected | Not Detected |

| M32 | Detected | Not Detected |

| M35 | Detected | Not Detected |

| (S)-tetralone | Detected | Detected |

| (1R,4S)-acetamide | Not Detected | Detected |

Metabolic Pathways of Dasotraline

Dasotraline undergoes extensive phase I and phase II metabolism. The primary biotransformation pathways include oxidation of the amine group, oxidative deamination, N-hydroxylation, and subsequent conjugation reactions.[1]

The major metabolic pathways are:

-

Amine Oxidation: The primary amine of dasotraline is oxidized to form an oxime metabolite (M41). This is a major initial metabolic step.

-

Phase II Conjugation: The oxime metabolite (M41) undergoes extensive phase II conjugation to form a sulfate conjugate (M42) and a glucuronide conjugate (M43). These two conjugates are the most abundant circulating metabolites in plasma.[1]

-

N-hydroxylation and Glucuronidation: Dasotraline can also undergo N-hydroxylation followed by glucuronidation to form the M35 metabolite.[1]

-

Oxidative Deamination: The amino group can be removed through oxidative deamination to form (S)-tetralone.[1]

-

Further Oxidation and Glucuronidation: The (S)-tetralone metabolite can be further mono-oxidized and then conjugated with glucuronic acid to form M31A and M32.[1]

-

N-acetylation: A minor pathway involves the N-acetylation of dasotraline to form (1R,4S)-acetamide.[1]

Experimental Protocols

The identification and quantification of dasotraline and its metabolites require sophisticated analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). In vitro studies using human liver microsomes are also essential for elucidating the metabolic pathways and identifying the enzymes involved.

Sample Preparation from Biological Matrices

Due to the low concentrations of dasotraline and its metabolites, especially in plasma, efficient extraction methods are critical.

-

Plasma: Plasma samples are typically extracted using protein precipitation with a solvent like methanol containing 0.1% acetic acid. The extraction is often repeated multiple times to ensure high recovery. The combined extracts are then evaporated to dryness and reconstituted in a smaller volume of a suitable solvent mixture (e.g., 2:1 methanol:water with 0.1% acetic acid) for LC-MS/MS analysis.[1]

-

Urine and Feces: For urine and feces, a pooling strategy is often employed to increase the concentration of metabolites for detection and identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

A highly sensitive and selective LC-MS/MS method is necessary for the separation and detection of dasotraline and its metabolites.

-

Chromatography: Reverse-phase chromatography is commonly used. A C8 or C18 column can be employed for the separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used to achieve optimal separation of the parent drug and its various metabolites.

-

Mass Spectrometry: A high-resolution mass spectrometer, such as an Orbitrap™ MS, is crucial for accurate mass measurements and structural elucidation of unknown metabolites.[1] Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns of the parent drug and its metabolites, which aids in their structural identification. Detection is performed in positive ion mode, and multiple reaction monitoring (MRM) is used for quantification. For example, the protonated precursor to product ion transition for a related compound, sertraline, is m/z 306.2 → 159.0, and for its N-desmethyl metabolite is m/z 292.1 → 159.0.[2]

In Vitro Metabolism using Human Liver Microsomes

In vitro studies with human liver microsomes (HLMs) are instrumental in identifying the metabolic pathways and the cytochrome P450 (CYP) enzymes responsible for the metabolism of a drug candidate.

-

Incubation: Dasotraline is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4) at 37°C. The incubation mixture also contains a cofactor, typically NADPH, to initiate the metabolic reactions.

-

Reaction Phenotyping: To identify the specific CYP enzymes involved, reaction phenotyping studies are conducted. This can be done using two main approaches:

-

Recombinant CYP Enzymes: Dasotraline is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) to determine which enzymes are capable of metabolizing the drug.

-

Chemical Inhibition: Dasotraline is incubated with HLMs in the presence of known selective inhibitors for different CYP isoforms. A reduction in the metabolism of dasotraline in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme. Studies have shown that dasotraline is a selective inactivator of CYP2B6.[3][4]

-

-

Sample Analysis: After incubation, the reaction is stopped, and the samples are processed (e.g., by protein precipitation) and analyzed by LC-MS/MS to identify and quantify the metabolites formed.

Experimental and Logical Workflows

The identification of drug metabolites is a systematic process that involves several key stages, from in vivo and in vitro studies to sophisticated analytical characterization.

Conclusion

The metabolism of dasotraline hydrochloride in humans is a complex process involving multiple biotransformation pathways, leading to the formation of eight identified metabolites. The primary routes of metabolism are amine oxidation and subsequent extensive phase II conjugation, as well as oxidative deamination and N-hydroxylation. The identification and quantification of these metabolites rely on sensitive and specific LC-MS/MS methods, complemented by in vitro studies using human liver microsomes to elucidate the enzymatic mechanisms. This in-depth understanding of dasotraline's metabolic fate is essential for a comprehensive evaluation of its pharmacokinetic profile and overall safety in clinical development.

References

- 1. Absorption, distribution, metabolism, and excretion of [14C]‐dasotraline in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dasotraline as a selective cytochrome 2B6 inhibitor for reaction phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Dasotraline Hydrochloride

Introduction

Dasotraline hydrochloride is a novel dopamine and norepinephrine reuptake inhibitor that has been investigated for the treatment of various neurological and psychiatric disorders. Accurate and reliable quantification of Dasotraline hydrochloride is crucial for quality control in drug manufacturing and formulation development. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of Dasotraline hydrochloride in bulk drug substance and pharmaceutical dosage forms. While specific HPLC-UV methods for Dasotraline hydrochloride are not widely published, this method is based on established principles for the analysis of structurally related compounds.

Experimental

A reversed-phase HPLC method with UV detection was developed and validated for the quantification of Dasotraline hydrochloride. The chromatographic conditions were optimized to achieve good resolution, peak symmetry, and a short run time.

Chromatographic Conditions

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 235 nm |

| Run Time | 10 minutes |

Materials and Reagents

-

Dasotraline hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

Preparation of Solutions

-

Phosphate Buffer (pH 3.0): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a ratio of 60:40 (v/v). Degas the mobile phase by sonication before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of Dasotraline hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Sample Solution (for tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of Dasotraline hydrochloride into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm membrane filter.

Method Validation Summary

The proposed HPLC method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose. The validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity (µg/mL) | 5 - 50 |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0 |

| Precision (% RSD) | < 2.0 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Robustness | Robust |

Results and Discussion

The developed HPLC method provides a reliable and efficient means for the quantification of Dasotraline hydrochloride. The method is specific, linear, accurate, and precise. The short run time allows for high throughput analysis, making it suitable for routine quality control testing.

Protocol: Quantification of Dasotraline Hydrochloride by HPLC

1.0 Objective

To provide a detailed procedure for the quantitative determination of Dasotraline hydrochloride in bulk drug substance and pharmaceutical formulations by High-Performance Liquid Chromatography (HPLC).

2.0 Scope

This protocol is applicable to the analysis of Dasotraline hydrochloride in the quality control laboratory.

3.0 Experimental Workflow

Caption: Experimental workflow for the HPLC quantification of Dasotraline hydrochloride.

4.0 Procedure

4.1. Chromatographic System Preparation

-

Set up the HPLC system according to the chromatographic conditions specified in the application note.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

4.2. System Suitability

-

Inject the standard solution (10 µg/mL) five replicate times.

-

The system is deemed suitable if the relative standard deviation (% RSD) for the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.

4.3. Preparation of Calibration Curve

-

Prepare a series of working standard solutions of Dasotraline hydrochloride ranging from 5 µg/mL to 50 µg/mL by diluting the standard stock solution with the mobile phase.

-

Inject each working standard solution in duplicate.

-

Plot a graph of the mean peak area versus the concentration and determine the correlation coefficient.

4.4. Analysis of the Sample

-

Inject the prepared sample solution in duplicate.

-

Record the chromatograms and measure the peak area corresponding to Dasotraline hydrochloride.

5.0 Calculation

Calculate the percentage of Dasotraline hydrochloride in the sample using the following formula:

Where:

-

A_sample = Peak area of Dasotraline hydrochloride in the sample solution

-

A_standard = Peak area of Dasotraline hydrochloride in the standard solution

-

C_standard = Concentration of the standard solution (µg/mL)

-

C_sample = Concentration of the sample solution (µg/mL)

-

Purity_standard = Purity of the Dasotraline hydrochloride reference standard

6.0 Method Validation Relationship

Caption: Logical relationship of HPLC method validation parameters.

Application Note: Chiral Separation of Dasotraline Enantiomers by High-Performance Liquid Chromatography (HPLC)

Abstract